(R)-2,4-Diaminobutanoic acid hydrochloride
Description
Historical Trajectories of Diaminobutanoic Acid Discovery and Characterization
The journey of 2,4-diaminobutanoic acid (DABA) in scientific literature began with its isolation from natural sources. It was first identified in the seeds of plants from the Lathyrus genus, commonly known as sweet pea. google.comnih.govnih.gov These early discoveries were pivotal in recognizing the existence of non-proteinogenic amino acids in nature and spurred further investigations into their biosynthesis and potential physiological roles.
The characterization of DABA involved various chemical synthesis methods developed over the years to obtain the compound for further study. google.comoregonstate.edu A significant milestone in its characterization was the discovery of 2,4-diaminobutyric acid racemase, an enzyme that can interconvert the L- and D-isomers of the amino acid. frontiersin.org This discovery was crucial for understanding the metabolic pathways involving DABA and for the preparation of specific stereoisomers for research purposes. The elucidation of its biosynthesis from precursors like homoserine and aspartic acid in Lathyrus sylvestris further deepened the understanding of its natural origins. acs.org
Significance of the (R)-Stereoisomer in Biochemical and Synthetic Investigations
The stereochemistry of 2,4-diaminobutanoic acid plays a critical role in its biological activity and utility in synthetic chemistry. Research has demonstrated distinct differences in the biochemical effects of the (R)- and (S)-stereoisomers. For instance, studies on the GABA (gamma-aminobutyric acid) system have shown that the S(+)-isomer is a significantly more potent inhibitor of GABA uptake in the brain than the R(-)-isomer. nih.gov However, both isomers exhibit comparable potency in inhibiting the sodium-independent binding of GABA to brain membranes, which may be linked to their observed neurotoxicity. nih.gov
The (R)-stereoisomer, also referred to as D-2,4-diaminobutanoic acid, holds particular importance in the biosynthesis of certain natural products. A notable example is the production of γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab), an antiviral homopolymer produced by Streptoalloteichus hindustanus. frontiersin.org The biosynthesis of this polymer specifically utilizes the D-isomer, highlighting the stereospecificity of the enzymatic machinery involved. frontiersin.org
In the realm of synthetic chemistry, the defined stereochemistry of (R)-2,4-diaminobutanoic acid makes it a valuable chiral building block. Its two amino groups provide versatile handles for the construction of more complex molecules, including peptides and their analogs. The use of diaminobutanoic acid-based dendrons as carriers for antisense peptide nucleic acids (PNAs) to enhance their delivery into bacterial cells is a testament to the synthetic utility of this compound and its derivatives. acs.org The precise spatial arrangement of the functional groups in the (R)-isomer is crucial for achieving the desired biological activity and target specificity in such synthetic constructs.
Current Research Paradigms and Emerging Areas for (R)-2,4-Diaminobutanoic Acid Hydrochloride
Current research continues to explore the multifaceted nature of this compound. A significant area of investigation is its role in the natural world, particularly its biosynthesis and function in cyanobacteria. researchgate.net Studies are examining its potential involvement in the production of neurotoxins and its role in iron-scavenging mechanisms, which could have implications for environmental science and public health. researchgate.net
In the field of medicinal chemistry, (R)-2,4-diaminobutanoic acid and its derivatives are being explored as components of novel therapeutic agents. A recent study has highlighted the use of (R)-2,4-diaminobutanoic acid dendrons to deliver antisense PNA conjugates, demonstrating potent antimicrobial activity against Gram-negative bacteria. acs.org This approach represents a promising strategy to combat antibiotic resistance.
Furthermore, the development of new and efficient synthetic methodologies for producing (R)-2,4-diaminobutanoic acid and its derivatives remains an active area of research. google.com The hydrochloride salt form is frequently used in these synthetic applications due to its improved stability and solubility. peptide.com These ongoing synthetic efforts are crucial for providing a ready supply of this important chiral building block for various research and development endeavors.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H11ClN2O2 |
|---|---|
Molecular Weight |
154.59 g/mol |
IUPAC Name |
(2R)-2,4-diaminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m1./s1 |
InChI Key |
BFPDKDOFOZVSLY-AENDTGMFSA-N |
Isomeric SMILES |
C(CN)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of R 2,4 Diaminobutanoic Acid
Advanced Strategies for the Total Synthesis of (R)-2,4-Diaminobutanoic Acid Hydrochloride
The synthesis of enantiopure this compound necessitates precise control over stereochemistry. Researchers have explored various approaches, including asymmetric synthesis, chemoenzymatic methods, and stereoselective conversions from readily available chiral precursors.
Asymmetric Synthesis Routes and Chiral Induction Techniques
Asymmetric synthesis provides a direct pathway to enantiomerically enriched compounds, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. A notable strategy involves the conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by the introduction of the second amino group. For instance, the use of a homochiral lithium N-benzyl-N-α-methylbenzylamide for conjugate addition to tert-butyl crotonate, followed by amination, has been reported to produce the desired amino acid with high diastereoselectivity. rsc.org
Chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereoselective formation of new chiral centers, are a cornerstone of asymmetric synthesis. sfu.ca While specific applications of a wide range of chiral auxiliaries directly for the synthesis of (R)-2,4-diaminobutanoic acid are not extensively tabulated in singular reports, the principles of their use are well-established. For example, Evans' oxazolidinones and Corey's chiral auxiliaries are commonly employed to direct alkylation and amination reactions with high stereocontrol. A general representation of this approach is the alkylation of a chiral enolate derived from an N-acylated chiral auxiliary.
Table 1: Illustrative Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | General Outcome |
| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity |
| Corey's 8-phenylmenthol | Diels-Alder reactions, reductions | Good to excellent stereocontrol |
| Oppolzer's Camphorsultam | Asymmetric alkylation, Michael additions | High diastereoselectivity |
| Enders' SAMP/RAMP | Asymmetric alkylation of aldehydes/ketones | High enantiomeric excess |
Chemoenzymatic and Biocatalytic Approaches to Enantiopure (R)-2,4-Diaminobutanoic Acid
Chemoenzymatic and biocatalytic methods have emerged as powerful and sustainable alternatives for the synthesis of chiral compounds. nih.govnih.govfrontiersin.org These approaches leverage the high stereoselectivity of enzymes to achieve desired transformations. One such strategy is the enzymatic kinetic resolution of a racemic mixture of a 2,4-diaminobutanoic acid derivative. For example, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
While specific data for the direct enzymatic synthesis of (R)-2,4-diaminobutanoic acid is limited, the potential of various enzyme classes for analogous transformations is well-documented. nih.gov For instance, transaminases are widely used for the asymmetric synthesis of amino acids from keto acids. nih.gov A hypothetical biocatalytic route could involve the use of a stereoselective transaminase to convert a suitable keto-acid precursor into (R)-2,4-diaminobutanoic acid.
Furthermore, racemases, such as the recently discovered PLP-independent 2,4-diaminobutyric acid racemase (PddB), could be employed in dynamic kinetic resolution processes. nih.gov In such a system, the undesired enantiomer is continuously racemized back to the starting racemic mixture, allowing for a theoretical yield of 100% of the desired enantiomer.
Table 2: Potential Biocatalytic Approaches for (R)-2,4-Diaminobutanoic Acid Synthesis
| Enzyme Class | Biocatalytic Strategy | Potential Substrate | Desired Product |
| Lipase | Kinetic Resolution | Racemic N-acyl-2,4-diaminobutanoic acid ester | (R)-N-acyl-2,4-diaminobutanoic acid ester |
| Transaminase | Asymmetric Synthesis | 4-amino-2-oxobutanoic acid | (R)-2,4-Diaminobutanoic acid |
| Racemase/Hydrolase | Dynamic Kinetic Resolution | Racemic 2,4-diaminobutanoic acid derivative | Enantiopure (R)-2,4-diaminobutanoic acid derivative |
This table outlines potential biocatalytic strategies; specific enzyme and yield data for (R)-2,4-diaminobutanoic acid are not extensively reported.
Stereoselective Conversion from Related Amino Acids
The conversion of readily available and inexpensive chiral amino acids into the target molecule is an attractive synthetic strategy. L-aspartic acid and L-homoserine are common starting materials for the synthesis of derivatives of 2,4-diaminobutanoic acid.
A patented method describes the synthesis of 2,4-diaminobutyric acid derivatives starting from homoserine. google.com This multi-step process involves the protection of the amino and carboxyl groups of homoserine, followed by a Mitsunobu reaction to introduce a phthalimido group. Subsequent deprotection steps then yield the final product.
The biosynthesis of 2,4-diaminobutyric acid in certain organisms has also been studied, with L-aspartic acid being a known precursor. While this highlights a potential biological route, chemical conversions often follow different pathways. A common chemical approach involves the selective reduction of the side-chain carboxylic acid of a suitably protected L-aspartic acid derivative to an alcohol, which can then be converted to an amino group.
Selective Functionalization and Derivatization of (R)-2,4-Diaminobutanoic Acid
The presence of two amino groups and one carboxylic acid group in (R)-2,4-diaminobutanoic acid allows for a wide range of chemical modifications. However, the similar reactivity of these functional groups necessitates the use of selective protection and derivatization strategies to achieve desired outcomes.
N-Protection and De-protection Strategies
The selective protection of the two amino groups is crucial for the regioselective derivatization of (R)-2,4-diaminobutanoic acid. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable in this context. For example, the α-amino group can be protected with a base-labile group like fluorenylmethyloxycarbonyl (Fmoc), while the γ-amino group is protected with an acid-labile group such as tert-butoxycarbonyl (Boc). This allows for the selective deprotection and subsequent modification of either amino group.
The choice of protecting group depends on the planned subsequent reaction conditions. Common N-protecting groups include carbamates (e.g., Boc, Cbz, Fmoc) and acyl groups. The deprotection conditions are well-established for these groups, ranging from acidic or basic hydrolysis to hydrogenolysis.
Table 3: Common N-Protecting Groups and Their Deprotection Conditions
| Protecting Group | Structure | Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | -COOCH₂C₆H₅ | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | -COOCH₂-Fmoc | Base (e.g., piperidine) |
| Acetyl (Ac) | -COCH₃ | Acidic or basic hydrolysis |
This table provides general information on common N-protecting groups; specific application data for (R)-2,4-diaminobutanoic acid is not compiled in this format.
Regioselective Amine and Carboxylic Acid Modifications
With a proper protection strategy in place, the regioselective modification of the amino and carboxylic acid groups of (R)-2,4-diaminobutanoic acid can be achieved. For instance, after orthogonal protection of the two amino groups, the free carboxylic acid can be selectively esterified or converted into an amide. nih.gov Esterification can be achieved using various reagents, with some methods showing selectivity for primary alcohols, which can be a useful consideration in more complex derivatives.
Similarly, after selective deprotection of one of the amino groups, it can be subjected to acylation, alkylation, or other modifications. nih.gov For example, N-acylation is a common reaction to introduce various functional groups onto the amino moiety. The choice of acylating agent and reaction conditions can influence the outcome and yield of the reaction.
Synthesis of Constrained Diamino Acid Derivatives
The synthesis of conformationally constrained derivatives of (R)-2,4-diaminobutanoic acid is a key area of research for modulating the biological activity and metabolic stability of peptides and other pharmacologically active molecules. By restricting the rotational freedom of the amino acid backbone, it is possible to favor specific spatial arrangements that can enhance binding to biological targets. Common strategies to achieve this include the formation of cyclic structures, such as lactams and azetidines.
One notable approach to creating a constrained analog of 2,4-diaminobutanoic acid involves intramolecular cyclization to form a lactam (a cyclic amide). A documented synthesis of a pyrrolidone derivative, a five-membered lactam, highlights this strategy. In this process, the disulfonamide derivative of 2,4-diaminobutanoic acid is treated with either thionyl chloride or phosphorus pentachloride, which induces cyclization to yield 1-p-toluenesulfonyl-3-(p-toluenesulfonamido)-2-pyrrolidone. oregonstate.edu Another attempt at cyclization of the free acid using acetic anhydride (B1165640) resulted in the formation of 1-acetyl-3-acetamido-2-pyrrolidone, albeit in a very low yield. oregonstate.edu
While direct synthesis of azetidine (B1206935) derivatives of (R)-2,4-diaminobutanoic acid is not extensively detailed in the reviewed literature, the synthesis of azetidine derivatives of other amino acids provides a methodological blueprint. nih.govnih.govorganic-chemistry.org Azetidines are four-membered heterocyclic rings that introduce significant conformational constraints. General synthetic strategies often involve multi-step sequences, including the formation of a Schiff base followed by cycloaddition with chloroacetyl chloride. researchgate.netjmchemsci.com Adapting such methodologies to an appropriately protected (R)-2,4-diaminobutanoic acid derivative could yield novel constrained analogs for further investigation.
Table 1: Examples of Synthetic Methodologies for Constrained Diamino Acid Derivatives
| Derivative Type | Synthetic Approach | Starting Material (Example) | Reagents (Example) | Resulting Constrained Structure | Reference |
|---|---|---|---|---|---|
| Lactam (Pyrrolidone) | Intramolecular Cyclization | Disulfonamide of 2,4-diaminobutanoic acid | Thionyl chloride or Phosphorus pentachloride | 1-p-toluenesulfonyl-3-(p-toluenesulfonamido)-2-pyrrolidone | oregonstate.edu |
| Azetidine (General) | Schiff Base Formation and Cycloaddition | Schiff base of an amine and aldehyde | Chloroacetyl chloride | Azetidine-2-one ring | researchgate.netjmchemsci.com |
Optimization of Synthetic Pathways for Research Scale Production
The efficient synthesis of this compound for research purposes requires pathways that are high-yielding, utilize readily available starting materials, involve mild reaction conditions, and allow for straightforward purification. Over the years, various synthetic routes have been developed, with more recent methods showing significant optimization compared to earlier approaches.
A significant optimization is presented in a more contemporary synthetic method that utilizes homoserine as the starting material. This pathway is advantageous as it begins with a readily available and chiral precursor, ensuring the desired (R)-stereochemistry. The process involves a six-step sequence:
Protection of the amino and carboxyl groups of homoserine.
Introduction of a phthaloyl (pht) group via a Mitsunobu reaction.
Debenzylation.
Removal of the phthaloyl group.
Removal of the Boc protecting group.
Formation of the hydrochloride salt.
This method is reported to have a high reaction yield and employs mild reaction conditions, avoiding harsh reagents and extreme temperatures or pressures. google.com The intermediates produced are stable, protected amino acid derivatives, which simplifies handling and purification at each stage. This is particularly beneficial for research-scale production where convenience and reliability are crucial.
For purification, especially at a research scale, techniques like ion-exchange chromatography are effective. A documented procedure involves passing the acidic solution of the synthesized 2,4-diaminobutyric acid through a Dowex-3 ion-exchange column. oregonstate.edu This step efficiently removes inorganic acids and any unreacted starting materials, leading to a purer final product. The eluate can then be concentrated and treated with excess hydrochloric acid to ensure the formation of the stable dihydrochloride (B599025) salt. oregonstate.edu
The table below provides a comparative overview of different synthetic pathways, illustrating the evolution towards more optimized and scalable methods suitable for research-scale production.
Table 2: Comparison of Synthetic Pathways for 2,4-Diaminobutyric Acid
| Starting Material | Key Steps | Reported Overall Yield | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| β-Phthalimido ethylmalonic ester | Bromination, decarboxylation, amination, hydrolysis | Low | - | Low yield, multi-step | oregonstate.edu |
| Glutamic Acid | Schmidt reaction on α-amino-dicarboxylic acid | < 20% | - | Very low yield | oregonstate.edu |
| Homoserine | Protection, Mitsunobu reaction, deprotection steps | High | High yield, mild conditions, convenient for scale-up | Multi-step process | google.com |
Biosynthetic Pathways and Enzymatic Transformations of 2,4 Diaminobutanoic Acid
Elucidation of Natural Biosynthetic Routes to Diaminobutanoic Acid Isomers
Nature has evolved multiple pathways for the synthesis of 2,4-diaminobutanoic acid, primarily utilizing common metabolic precursors. These routes are characterized by specific enzymatic steps that introduce the necessary amino groups onto a four-carbon backbone.
A primary and well-established route for L-2,4-diaminobutanoic acid biosynthesis proceeds through the aspartate metabolic pathway, which is central to the synthesis of several amino acids in bacteria, fungi, and plants. researchgate.netwikipedia.org This pathway begins with the amino acid L-aspartate.
The key steps involve:
Phosphorylation of Aspartate: The enzyme aspartate kinase (EC 2.7.2.4) phosphorylates L-aspartate to form L-4-aspartyl phosphate (B84403). researchgate.netwikipedia.org
Reduction to a Semialdehyde: Aspartate-semialdehyde dehydrogenase (EC 1.2.1.11) then reduces L-4-aspartyl phosphate to L-aspartate-4-semialdehyde. researchgate.netwikipedia.org This intermediate is a critical branch point in metabolism. wikipedia.orgwikipedia.org
Transamination: The final step to produce L-2,4-DAB is the transamination of the aldehyde group of L-aspartate-4-semialdehyde. This reaction is catalyzed by a specific aminotransferase, L-2,4-diaminobutanoate:2-oxoglutarate 4-aminotransferase (EC 2.6.1.76), which transfers an amino group from a donor like L-glutamate. researchgate.netwikipedia.org
This pathway is integral to the biosynthesis of the compatible solute ectoine (B1671093) in many bacteria, where L-2,4-DAB serves as the direct precursor. researchgate.netnih.gov
An alternative biosynthetic route to 2,4-DAB has been identified, particularly in plants like Lathyrus sylvestris, which involves S-adenosylmethionine (SAM). researchgate.net SAM is a common co-substrate involved in various metabolic transfers, including methyl and aminopropyl groups. nih.gov In this pathway, the 3-amino-3-carboxypropyl group from SAM is transferred to an acceptor molecule, isoxazolin-5-one. researchgate.net
The proposed steps are:
Group Transfer: A transferase enzyme, which has not yet been fully purified or classified, catalyzes the transfer of the four-carbon amino acid moiety from SAM to isoxazolin-5-one, forming an intermediate, 2-(3-amino-3-carboxypropyl)-isoxazolin-5-one (ACI). researchgate.net
Cleavage: This intermediate is then enzymatically cleaved to release 2,4-DAB. researchgate.net The specific enzyme responsible for this cleavage is also currently unknown. researchgate.net
This pathway highlights a different strategy for synthesizing the DAB backbone, repurposing the methionine carbon skeleton via SAM. researchgate.net
Genomic studies have been instrumental in identifying the genetic basis for DAB biosynthesis. The genes encoding the necessary enzymes are often organized into biosynthetic gene clusters (BGCs). frontiersin.orgnih.gov
Key findings include:
Ectoine Biosynthesis Cluster (ect): The most well-characterized gene cluster is the ect cluster, responsible for ectoine production. It typically includes ectA (diaminobutanoate acetyltransferase), ectB (diaminobutanoate-2-oxoglutarate transaminase), and ectC (ectoine synthase). nih.govgenome.jp The ectB gene product is directly responsible for synthesizing L-2,4-DAB from L-aspartate-4-semialdehyde. nih.govuniprot.org
Poly-D-Dab Biosynthesis Cluster (pdd): In Streptoalloteichus hindustanus, a gene cluster designated pdd (containing genes pddA to pddD) is responsible for the synthesis of the antiviral agent poly-D-2,4-diaminobutyric acid. frontiersin.org This cluster includes genes that partially share the primary lysine (B10760008) biosynthetic pathway and a gene for a racemase (pddB) that converts L-Dab to D-Dab for polymerization. frontiersin.org
Domoic Acid Cluster (dab): In the diatom Pseudo-nitzschia, a gene cluster (dabA, dabB, dabC, dabD) is involved in the biosynthesis of the neurotoxin domoic acid. researchgate.netresearchgate.net While not producing free DAB, this pathway involves related chemistry and gene products. researchgate.net
dat and ddc Genes: In Acinetobacter baumannii, the gene for L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (dat) is co-transcribed with a gene for L-2,4-diaminobutyrate decarboxylase (ddc), forming a pathway for the production of 1,3-diaminopropane (B46017) from L-aspartate via L-2,4-DAB. nih.gov
| Gene Cluster/Gene | Organism | Function of Key Gene(s) | Final Product/Metabolite | Reference |
|---|---|---|---|---|
| ectABC | Various Bacteria (e.g., Halomonas elongata) | ectB: L-2,4-DAB synthesis from L-aspartate-4-semialdehyde | Ectoine | nih.govgenome.jp |
| pddA-D | Streptoalloteichus hindustanus | pddB: Racemization of L-DAB to D-DAB | Poly-D-2,4-diaminobutyric acid | frontiersin.org |
| dat/ddc | Acinetobacter baumannii | dat: L-2,4-DAB synthesis; ddc: Decarboxylation of L-2,4-DAB | 1,3-Diaminopropane | nih.gov |
Enzymatic Activity and Mechanistic Studies Involving 2,4-Diaminobutanoic Acid
The biosynthesis and further modification of 2,4-DAB are mediated by a diverse set of enzymes. Detailed studies of these enzymes have provided mechanistic insights into their function.
Diaminobutanoate aminotransferases are a family of enzymes that catalyze the transfer of an amino group to form 2,4-DAB. nih.gov The most studied example is diaminobutyrate-2-oxoglutarate transaminase (EC 2.6.1.76), also known as EctB. wikipedia.orguniprot.org
Reaction: EctB catalyzes the reversible reaction: L-2,4-diaminobutanoate + 2-oxoglutarate ⇌ L-aspartate 4-semialdehyde + L-glutamate. wikipedia.orguniprot.org
Cofactor: As a pyridoxal-phosphate (PLP) dependent protein, EctB relies on this cofactor to facilitate the amino group transfer. genome.jpnih.gov
Function: This enzyme is the first dedicated step in the ectoine biosynthesis pathway, committing the intermediate L-aspartate 4-semialdehyde to this route. genome.jp In Acinetobacter baumannii, the homologous enzyme, named DABA AT (encoded by the dat gene), performs the same function as part of the 1,3-diaminopropane production pathway. nih.gov
Classification: Based on sequence homology, EctB belongs to subgroup II of the aminotransferase family. nih.gov
| Property | Description | Reference |
|---|---|---|
| Enzyme Commission No. | EC 2.6.1.76 | wikipedia.orguniprot.org |
| Substrates | L-2,4-diaminobutanoate, 2-oxoglutarate | wikipedia.org |
| Products | L-aspartate 4-semialdehyde, L-glutamate | wikipedia.org |
| Cofactor | Pyridoxal (B1214274) 5'-phosphate (PLP) | genome.jp |
| Biological Pathway | Ectoine biosynthesis; 1,3-diaminopropane production | uniprot.orgnih.gov |
Once synthesized, 2,4-DAB can be a substrate for several other enzymes that modify it for various biological roles.
Diaminobutanoate Acetyltransferase (EctA): This enzyme (EC 2.3.1.178) is the second enzyme in the ectoine pathway. nih.gov It catalyzes the transfer of an acetyl group from acetyl-CoA specifically to the γ-amino group of L-2,4-DAB, forming N-γ-acetyl-L-2,4-diaminobutanoate (N-γ-ADABA). nih.gov Structural studies of EctA from Paenibacillus lautus reveal a homodimeric structure and a highly specific active site that ensures regiospecific acetylation of the γ-amino group, preventing acetylation of the α-amino group. nih.gov
2,4-Diaminobutyric Acid Racemase (PddB): In the biosynthesis of poly-D-Dab, a racemase is required to convert the L-isomer of DAB into the D-isomer. frontiersin.org The enzyme PddB from Streptoalloteichus hindustanus is the first identified DAB-specific racemase. frontiersin.org Mechanistic studies show that, unlike many amino acid racemases, PddB is PLP-independent. frontiersin.org It employs a two-base mechanism using the thiol groups of two catalytic cysteine residues (C101 and C233) to abstract and donate a proton at the α-carbon, proceeding through a planar carbanion intermediate. frontiersin.org
L-2,4-Diaminobutyrate Decarboxylase (Ddc): Found in Acinetobacter species, this enzyme (EC 4.1.1.86) acts on L-2,4-DAB to produce 1,3-diaminopropane and CO2. nih.govnih.gov This enzyme also requires pyridoxal phosphate as a cofactor for its activity. nih.gov This pathway represents an alternative route for polyamine biosynthesis in these organisms. nih.gov
Structural Biology of Enzyme-DAB Complexes
The three-dimensional structures of enzymes in complex with 2,4-diaminobutanoic acid (DAB) and its analogs provide critical insights into the molecular mechanisms of substrate recognition, catalysis, and product formation. X-ray crystallography has been instrumental in elucidating the atomic details of these interactions.
A key enzyme for which structural information with DAB is available is the L-2,4-diaminobutyrate acetyltransferase (EctA), a crucial component of the ectoine biosynthesis pathway. nih.gov High-resolution crystal structures of EctA from Paenibacillus lautus have been determined in its apo form, as well as in complex with its substrate L-2,4-diaminobutyric acid (DAB) and coenzyme A (CoA). nih.govrcsb.orgebi.ac.uknih.gov These structures reveal the precise binding mode of DAB within the active site and highlight the key amino acid residues involved in substrate coordination and the transfer of the acetyl group from acetyl-CoA. nih.gov
The structural analysis of EctA in complex with DAB and CoA (PDB ID: 6SLL) shows that the α-amino and α-carboxylate groups of DAB form specific hydrogen bonds with residues in the active site, ensuring proper orientation for the nucleophilic attack of the γ-amino group on the acetyl-CoA thioester. ebi.ac.uk This detailed structural information provides a basis for understanding the high regioselectivity of the enzyme, which exclusively acetylates the γ-amino group of DAB. nih.govrcsb.org
While a crystal structure for the PLP-independent 2,4-diaminobutyric acid racemase (PddB) in complex with DAB is not yet available, structural modeling and site-directed mutagenesis studies have provided valuable insights into its catalytic mechanism. nih.govfrontiersin.orgnih.gov Homology modeling of PddB, using the diaminopimelate epimerase (DapF) as a template, suggests a two-domain structure with a catalytic dyad of cysteine residues at the domain interface. frontiersin.org These residues are proposed to act as the acid/base catalysts for the stereoinversion of DAB. nih.govnih.gov
Similarly, for L-2,4-diaminobutyrate decarboxylase, a crystal structure from Vibrio parahaemolyticus (PDB ID: 2QMA) has been determined, although this structure represents the glutamate (B1630785) decarboxylase domain of a bifunctional enzyme that also possesses L-2,4-diaminobutyrate decarboxylase activity. rcsb.org This structure provides a framework for understanding the decarboxylation mechanism, which is dependent on a pyridoxal-5'-phosphate (PLP) cofactor. wikipedia.orgnih.gov
| Enzyme | Organism | PDB ID | Resolution (Å) | Method | Ligands |
|---|---|---|---|---|---|
| L-2,4-diaminobutyrate acetyltransferase (EctA) | Paenibacillus lautus | 6SLL | 1.20 | X-ray Diffraction | L-2,4-diaminobutyric acid (DAB), Coenzyme A (CoA) |
| L-2,4-diaminobutyrate acetyltransferase (EctA) | Paenibacillus lautus | 6SK1 | 1.85 | X-ray Diffraction | Coenzyme A (CoA) |
| L-2,4-diaminobutyrate decarboxylase (glutamate decarboxylase domain) | Vibrio parahaemolyticus | 2QMA | 1.81 | X-ray Diffraction | Pyridoxal-5'-phosphate (PLP) |
Metabolic Interconnections and Flux within Biological Systems
2,4-Diaminobutanoic acid (DAB) is a metabolic intermediate that connects several important biochemical pathways, primarily linking amino acid metabolism with the synthesis of compatible solutes, polyamines, and non-ribosomal peptides. The metabolic flux through these pathways is tightly regulated to meet the physiological demands of the organism.
The most well-characterized metabolic role of L-DAB is as a precursor in the biosynthesis of the compatible solute ectoine. nih.govfrontiersin.org In this pathway, L-aspartate is converted to L-aspartate-β-semialdehyde, which is then transaminated to L-2,4-diaminobutanoate by the enzyme diaminobutyrate-2-oxoglutarate transaminase (EctB). nih.govwikipedia.orguniprot.org L-DAB is subsequently acetylated by L-2,4-diaminobutyrate acetyltransferase (EctA) to form Nγ-acetyl-L-2,4-diaminobutanoic acid, which is then cyclized to produce ectoine. nih.govuniprot.orguniprot.org The biosynthesis of ectoine from aspartate represents a significant metabolic investment, and metabolic flux analysis has shown that the availability of the precursor oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle, is a critical factor. frontiersin.orgresearchgate.net Consequently, anaplerotic reactions that replenish the TCA cycle intermediates are crucial for maintaining a high flux towards ectoine production, especially under conditions of osmotic stress. frontiersin.org
In some bacteria, L-DAB can be decarboxylated by L-2,4-diaminobutyrate decarboxylase to produce 1,3-diaminopropane, a polyamine. wikipedia.orgnih.gov This pathway connects DAB metabolism to the broader network of polyamine biosynthesis, which is essential for cell growth, proliferation, and stress resistance.
Furthermore, both L- and D-isomers of DAB serve as building blocks for the non-ribosomal synthesis of peptides with diverse biological activities. The biosynthesis of γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) in Streptoalloteichus hindustanus involves the racemization of L-DAB to D-DAB by the PLP-independent enzyme PddB. frontiersin.orgnih.gov This highlights the role of DAB in the production of secondary metabolites with specialized functions.
The biosynthesis of (R)-2,4-diaminobutanoic acid, the D-enantiomer, is primarily achieved through the action of racemases, such as PddB, which interconvert the L- and D-forms. nih.govfrontiersin.orgnih.gov This enzymatic transformation is crucial for providing the D-isomer required for the synthesis of specific secondary metabolites like poly-D-Dab.
The metabolic network surrounding DAB is thus intricately connected to central carbon metabolism, amino acid biosynthesis, and the production of specialized molecules. The distribution of metabolic flux between these competing pathways is a key determinant of the physiological state of the organism.
| Metabolic Pathway | Key Enzyme(s) | Precursor(s) of DAB | Product(s) from DAB | Metabolic Significance |
|---|---|---|---|---|
| Ectoine Biosynthesis | Diaminobutyrate-2-oxoglutarate transaminase (EctB), L-2,4-diaminobutyrate acetyltransferase (EctA) | L-Aspartate-β-semialdehyde | Nγ-acetyl-L-2,4-diaminobutanoic acid | Osmoprotection |
| Polyamine Biosynthesis | L-2,4-diaminobutyrate decarboxylase | L-2,4-Diaminobutanoic acid | 1,3-Diaminopropane | Cell growth and stress resistance |
| Poly-D-Dab Biosynthesis | 2,4-Diaminobutyric acid racemase (PddB) | L-2,4-Diaminobutanoic acid | D-2,4-Diaminobutanoic acid | Secondary metabolism, antiviral activity |
| Connection to Central Metabolism | Aspartate aminotransferase, Aspartate-semialdehyde dehydrogenase | Oxaloacetate (from TCA cycle) | - | Links amino acid biosynthesis to the TCA cycle |
Stereochemical Investigations and Enantiomeric Purity Analysis
Methodologies for Enantiomeric Resolution and Separation
The separation of the (R) and (S) enantiomers of 2,4-diaminobutanoic acid from a racemic mixture is essential for studying their individual properties. Various methods have been developed for this purpose, broadly categorized into chemical, chromatographic, and enzymatic techniques.
Chemical Resolution via Diastereomeric Salt Formation: A classic and widely used method for resolving racemic mixtures involves the use of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org For a racemic mixture of an amino acid like 2,4-diaminobutanoic acid, a chiral acid or base can be employed as the resolving agent. libretexts.org For example, a chiral acid like (+)-tartaric acid can be reacted with the racemic DABA to form diastereomeric salts, [(+)-tartaric acid-(-)-DABA] and [(+)-tartaric acid-(+)-DABA], which can then be separated.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of enantiomers. This can be achieved through two main approaches: indirect and direct separation.
Indirect Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov For instance, the enantiomers of aminobutyric acids can be labeled with a chiral reagent like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA) and subsequently separated using liquid chromatography-mass spectrometry (LC-MS). nih.gov Another chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA), has also been used for the quantitative enantio-resolution of DABA, with the resulting diastereomers separated on a C18 reverse-phase column. frontiersin.org
Direct Separation: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Chiral crown ethers are particularly effective for the HPLC separation of compounds with primary amino groups. nih.gov A CROWNPAK CR(+) column, which is based on a chiral crown ether, has been successfully used to separate the enantiomers of 2-aminobutanamide, a structurally related compound. researchgate.net Anion-exchange CSPs, such as CHIRALPAK QN-AX and QD-AX, which use quinine (B1679958) or quinidine (B1679956) derivatives as chiral selectors, are effective for the resolution of acidic compounds and work based on an ion-exchange mechanism between the protonated selector and the anionic analyte. chiraltech.com
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, making them valuable tools for enantiomeric resolution. A notable example is the discovery of PddB, a PLP-independent 2,4-diaminobutyric acid racemase from Streptoalloteichus hindustanus. frontiersin.orgnih.gov This enzyme specifically catalyzes the interconversion of the L- and D-enantiomers of 2,4-diaminobutanoic acid. frontiersin.orgnih.gov While this enzyme produces a racemic mixture at equilibrium, its stereospecificity could potentially be exploited in kinetic resolution processes where one enantiomer is selectively transformed, allowing for the separation of the remaining unreacted enantiomer. frontiersin.orgnih.gov
| Methodology | Principle | Example Reagent/Column | Detection Method |
|---|---|---|---|
| Chemical Resolution | Formation and separation of diastereomeric salts | (+)-Tartaric Acid | Crystallization |
| Indirect Chromatographic Separation | Derivatization to diastereomers followed by separation on an achiral column | L-FDLA, L-FDVDA | HPLC-UV, LC-MS |
| Direct Chromatographic Separation | Differential interaction with a chiral stationary phase | Chiral Crown Ether Columns (e.g., CROWNPAK CR(+)) | HPLC-UV |
| Enzymatic Method | Stereospecific enzymatic conversion | PddB (DABA Racemase) | Enzyme Assay, Chromatographic Analysis |
Chiral Recognition Phenomena in Interactions with (R)-2,4-Diaminobutanoic Acid
Chiral recognition is a fundamental process in biology where a chiral molecule or receptor interacts differently with the two enantiomers of another chiral compound. nih.gov This stereospecificity is often explained by the "three-point interaction model," which posits that for effective differentiation, there must be at least three points of interaction between the chiral selector and the enantiomers. researchgate.net
A significant example of chiral recognition involving 2,4-diaminobutanoic acid is observed in its interaction with the GABA (4-aminobutyric acid) transport system in the brain. Research has shown a marked stereospecificity, with the S(+)-enantiomer being at least 20 times more potent as an inhibitor of sodium-dependent GABA uptake in rat brain slices compared to the R(-)-enantiomer. nih.govnih.gov This indicates that the GABA transporter protein has a chiral binding site that preferentially accommodates the (S)-isomer, leading to a much stronger inhibitory effect. The precise molecular interactions underpinning this recognition likely involve a specific three-dimensional arrangement of binding pockets and functional groups within the transporter that form a more stable complex with the (S)-enantiomer than with the (R)-enantiomer.
In contrast, the inhibition of sodium-independent GABA binding to brain membranes does not show the same stereoselectivity; both the (R) and (S) isomers are equipotent. nih.gov This suggests that the receptor site for GABA binding is structurally and sterically different from the recognition site on the GABA uptake transporter, and it does not possess the same degree of chiral discrimination for the 2,4-diaminobutanoic acid enantiomers.
Fluorescent chiral macrocycles, such as those based on resorcinarene, have been used as synthetic receptors to study the principles of chiral recognition of amino acids. nih.gov These macrocycles can form diastereomeric complexes with amino acid enantiomers, resulting in different fluorescence responses. nih.gov This allows for the quantification of the enantiomeric excess and provides a model system for understanding the non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions, and steric hindrance) that govern how a chiral host can differentiate between chiral guest molecules like (R)- and (S)-2,4-diaminobutanoic acid.
Influence of Stereoisomerism on Biochemical and Chemical Reactivity
The distinct three-dimensional arrangement of atoms in enantiomers leads to significant differences in their biochemical and chemical reactivity, particularly when they interact with other chiral molecules like enzymes or receptors. The absolute configuration of an amino acid dictates its biological role. acs.org While L-amino acids are the primary building blocks of proteins synthesized by ribosomes, D-amino acids play crucial roles in various biological processes, especially in bacteria. acs.orgnih.gov
The differential inhibition of GABA uptake by the enantiomers of 2,4-diaminobutanoic acid is a prime example of how stereoisomerism affects biochemical reactivity. The higher potency of the (S)-isomer demonstrates that the biological target, the GABA transporter, is highly sensitive to the stereochemistry of its inhibitors. nih.gov This stereoselectivity is a common feature in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
In the bacterial world, the stereochemistry of DABA is critical for specific biosynthetic pathways. The enzyme PddB is a 2,4-diaminobutanoic acid racemase that converts the L-isomer to the D-isomer. frontiersin.orgnih.gov This enzymatic transformation is a key step in the biosynthesis of poly-γ-D-2,4-diaminobutyric acid, an antiviral compound produced by Streptoalloteichus hindustanus. frontiersin.orgnih.gov This highlights a specialized metabolic role for the (R)-enantiomer (D-form) that is directly dependent on its specific stereochemical configuration. The production of D-amino acids, such as D-2,4-diaminobutanoic acid, and their incorporation into structures like peptidoglycan or other peptides can confer resistance to proteases, which are typically specific for L-amino acid peptide bonds. nih.govtandfonline.com
The influence of stereoisomerism is also paramount in chemical synthesis. In asymmetric synthesis, the goal is to produce a single enantiomer. For example, the enantioselective synthesis of amino acid derivatives can be achieved by using chiral auxiliaries or catalysts that control the stereochemical outcome of a reaction. researchgate.net The reactivity and the stereochemical path of these reactions are entirely dependent on the chirality of the reagents and catalysts involved.
| Context | (S)-2,4-Diaminobutanoic acid (L-DABA) | (R)-2,4-Diaminobutanoic acid (D-DABA) | Key Influence of Stereoisomerism |
|---|---|---|---|
| GABA Uptake Inhibition | High potency inhibitor | Low potency inhibitor (at least 20x weaker) | Stereospecific recognition by the GABA transporter protein. |
| GABA Receptor Binding | Equipotent inhibitor to the (R)-isomer | Equipotent inhibitor to the (S)-isomer | The GABA binding site lacks significant chiral discrimination for DABA. |
| Bacterial Metabolism | Substrate for DABA racemase (PddB) | Product of DABA racemase (PddB); precursor for poly-D-Dab synthesis | Enzyme specificity dictates the conversion for a specific biosynthetic pathway. |
| Peptide Stability | Forms peptides susceptible to standard proteases | Incorporation into peptides can confer resistance to proteolysis | Proteases are chiral enzymes with specificity for L-amino acid substrates. |
Biochemical Roles and Metabolic Interconnections of 2,4 Diaminobutanoic Acid
Integration into Amino Acid and Nitrogen Metabolic Cycles
2,4-Diaminobutanoic acid (DABA) is closely linked to the metabolism of the aspartate family of amino acids. In several bacterial pathways, the biosynthesis of DABA originates from L-aspartate-β-semialdehyde, a central intermediate derived from aspartate. acs.orgfrontiersin.orggoogle.com The enzymatic transamination of aspartate-semialdehyde, often utilizing glutamate (B1630785) as the amino group donor, yields L-2,4-diaminobutanoic acid. acs.org
Conversely, DABA can be catabolized back into the central amino acid pool. For instance, in the ectoine (B1671093) degradation pathway found in Halomonas elongata, DABA is converted back to aspartate-semialdehyde by a transaminase, which can then be oxidized to aspartate. acs.org This cyclic connection demonstrates a direct integration of DABA into primary amino acid metabolism, allowing it to serve as a metabolic intermediate that can be shuttled between pathways depending on the cell's physiological needs. acs.org
In certain plants, particularly within the Lathyrus genus, L-2,4-diaminobutanoic acid is found in significant amounts and is thought to play a role in nitrogen storage. google.com Its accumulation may serve as a mechanism to sequester excess nitrogen, detoxifying the effects of high ammonia (B1221849) levels and providing a reserve of nitrogen that can be mobilized when required. google.com
Role as a Precursor for Natural Products and Metabolites (e.g., Ectoine)
One of the most well-documented roles of 2,4-diaminobutanoic acid is as an essential precursor in the biosynthesis of ectoine and its hydroxylated derivative, hydroxyectoine. frontiersin.org These compounds are compatible solutes, also known as osmolytes, that protect microorganisms from osmotic stress, high temperatures, and desiccation. acs.org
The biosynthesis of ectoine is a three-step enzymatic process that begins with L-aspartate-β-semialdehyde. google.com L-2,4-diaminobutanoic acid is the product of the first committed step in this pathway.
Ectoine Biosynthesis Pathway:
Formation of L-2,4-diaminobutanoic acid (DABA): L-aspartate-β-semialdehyde is converted to L-2,4-diaminobutanoic acid by the enzyme L-2,4-diaminobutyrate aminotransferase (EctB). frontiersin.orgnih.gov
Acetylation of DABA: An acetyl group is transferred from acetyl-CoA to the γ-amino group of DABA, forming Nγ-acetyl-L-2,4-diaminobutyric acid. This reaction is catalyzed by L-2,4-diaminobutyrate acetyltransferase (EctA). acs.orgnih.gov
Cyclization to Ectoine: The final step involves the cyclic condensation of Nγ-acetyl-L-2,4-diaminobutyric acid, which removes a molecule of water to form the pyrimidine-ring structure of ectoine. This is catalyzed by ectoine synthase (EctC). acs.orggoogle.comoregonstate.edu
The central role of DABA as an intermediate makes its synthesis a critical regulatory point in the production of these protective solutes.
Enzymes in the Ectoine Biosynthesis Pathway Involving DABA
| Enzyme | Abbreviation | Function | Substrate | Product |
|---|---|---|---|---|
| L-2,4-diaminobutyrate aminotransferase | EctB | Transamination | L-aspartate-β-semialdehyde | L-2,4-diaminobutanoic acid |
| L-2,4-diaminobutyrate acetyltransferase | EctA | Acetylation | L-2,4-diaminobutanoic acid | Nγ-acetyl-L-2,4-diaminobutyric acid |
| Ectoine synthase | EctC | Cyclic condensation | Nγ-acetyl-L-2,4-diaminobutyric acid | Ectoine |
Involvement in Specific Microbial and Plant Metabolic Pathways
Beyond its role in ectoine synthesis, 2,4-diaminobutanoic acid is involved in other specialized metabolic pathways in a range of organisms.
In several species of cyanobacteria, 2,4-DAB is produced as a secondary metabolite and is recognized as a neurotoxin. acs.org Its biosynthetic pathway in these organisms is well-documented. acs.org In plants, L-2,4-diaminobutyric acid is found as a free amino acid in species such as Lathyrus latifolius, Lathyrus sylvestris, and Phaseolus vulgaris. acs.orgnih.gov Its presence in these plants has been associated with drought and pest resistance. google.com
A significant metabolic role for DABA in certain actinobacteria is its polymerization into homopolymers. The bacterium Streptomyces celluloflavus produces poly(γ-L-diaminobutanoic acid), a polymer with antimicrobial properties. nih.gov Furthermore, Streptoalloteichus hindustanus synthesizes the mirror-image isomer, poly-γ-D-2,4-diaminobutyric acid, which exhibits antiviral activity. frontiersin.org The biosynthesis of the D-isomer involves a specific racemase enzyme, PddB, which converts L-DABA to D-DABA, showcasing a unique stereoinversion step to create the D-amino acid building block for this specialized polymer. frontiersin.org
Research on Diaminobutanoic Acid as a Building Block for Biomaterials
Research has identified 2,4-diaminobutanoic acid as a valuable monomer for the creation of functional biomaterials, specifically bioactive polymers. The naturally occurring homopolymers of DABA are a prime example of this application.
Poly-DAB as a Natural Biomaterial:
Poly-γ-L-diaminobutanoic acid (γ-PAB): Produced by Streptomyces celluloflavus, this homopolymer is formed by linking the γ-amino group of one L-DABA monomer to the α-carboxylic acid group of another. nih.gov It exhibits strong inhibitory activity against various yeasts. nih.gov
Poly-γ-D-diaminobutyric acid (poly-D-Dab): This polymer from Streptoalloteichus hindustanus is a non-ribosomal peptide synthesized from D-DABA units and possesses antiviral properties. acs.orgfrontiersin.org
The biosynthesis of these polymers demonstrates that microorganisms can utilize DABA as a building block for creating specialized, functional biopolymers. acs.orgnih.gov This has spurred interest in using DABA for synthetic biomaterials. For example, diaminobutanoic acid has been used as a foundational component to synthesize cationic peptide dendrons. acs.org These branched, tree-like molecules have been investigated as carriers for delivering antisense peptide nucleic acids into Gram-negative bacteria, functioning as novel antimicrobial agents. acs.org The DABA units provide the cationic charges and branching points necessary for the dendron's structure and function.
Summary of DABA-based Polymers
| Polymer | Monomer | Producing Organism | Reported Bioactivity |
|---|---|---|---|
| Poly(γ-L-diaminobutanoic acid) | L-2,4-diaminobutanoic acid | Streptomyces celluloflavus | Antifungal (Yeast) |
| Poly(γ-D-diaminobutyric acid) | D-2,4-diaminobutanoic acid | Streptoalloteichus hindustanus | Antiviral |
| Synthetic Peptide Dendrons | Diaminobutanoic acid | Chemical Synthesis | Carrier for Antimicrobial Agents |
Applications in Chemical Synthesis and Bioconjugation
(R)-2,4-Diaminobutanoic Acid as a Chiral Building Block in Organic Synthesis
The use of enantiomerically pure compounds from readily available natural sources, known as the "chiral pool," is a cornerstone of modern organic synthesis. wikipedia.orgnih.gov This strategy improves the efficiency of total synthesis by providing a pre-existing stereocenter that can be preserved throughout a reaction sequence. wikipedia.org Amino acids are significant contributors to the chiral pool and have been employed as powerful tools in the asymmetric synthesis of structurally complex natural products. nih.gov (R)-2,4-Diaminobutanoic acid, as a non-proteinogenic amino acid, serves as a valuable member of this chiral pool.
The chiral pool strategy is particularly effective when the target molecule's structure resembles an accessible and inexpensive enantiopure natural product. wikipedia.org Chiral building blocks derived from this pool are instrumental in constructing complex molecules, including pharmaceuticals and other biologically active compounds. nih.govresearchgate.netsigmaaldrich.com The defined stereochemistry of (R)-2,4-diaminobutanoic acid allows it to serve as a starting point or an intermediate fragment, guiding the stereochemical outcome of subsequent reactions to produce a specific, desired enantiomer of a complex target. The application of chiral precursors like amino acids is crucial for retaining the correct stereochemistry in the final synthesized natural products. researchgate.net This approach avoids the need for more complex asymmetric synthesis steps or chiral resolutions later in the synthetic route.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org Many chiral auxiliaries are derived from naturally abundant chiral compounds, such as amino acids. researchgate.net For instance, oxazolidinones, a highly effective class of chiral auxiliaries, can be prepared from amino acids or amino alcohols. wikipedia.org
The structure of (R)-2,4-diaminobutanoic acid, with its distinct α- and γ-amino groups and a carboxylic acid function, makes it a suitable candidate for the development of novel chiral auxiliaries and ligands. These functional groups provide multiple points for modification and attachment to a substrate or a metal center. Chiral ligands derived from the chiral pool are essential for asymmetric catalysis, a powerful technique in modern synthesis. wikipedia.orgsfu.casfu.ca The development of new auxiliaries and ligands is an active area of research aimed at expanding the toolkit for asymmetric synthesis. sfu.ca
Utilization in Peptide and Peptidomimetic Chemistry
(R)-2,4-Diaminobutanoic acid is a non-canonical amino acid (ncAA), meaning it is not one of the 20 proteinogenic amino acids directly encoded by the genetic code. mdpi.comnih.gov The incorporation of ncAAs into peptides is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. mdpi.comnih.gov
The biological activity and bioavailability of a peptide are strongly influenced by its three-dimensional conformation. nih.gov Introducing non-canonical amino acids like (R)-2,4-diaminobutanoic acid (Dab) into a peptide sequence can impose specific conformational constraints. Researchers utilize this strategy to study the relationship between a peptide's structure and its function.
In one such study, L-2,4-diaminobutyric acid was used as a scaffold to create a series of thymine-functionalized amino acids with varying side-chain lengths. mdpi.com By systematically incorporating these modified Dab residues, alongside its lower and higher homologues (L-2,3-diaminopropionic acid and L-ornithine), into nucleopeptides, researchers could precisely control the distance of the nucleobase from the peptide backbone. mdpi.com This approach allows for detailed investigation into how the spatial arrangement of functional groups affects the peptide's structure and its interactions with biological targets. mdpi.com
| Research Focus | Application of (R)-2,4-Diaminobutanoic Acid | Outcome |
| Conformational Control | Used as a scaffold to systematically vary the side-chain length and position of attached functional groups (e.g., nucleobases). mdpi.com | Enables detailed studies on how side-chain positioning affects peptide folding and binding interactions. mdpi.com |
| Mechanistic Probes | Introduction of a non-canonical residue to alter local structure without significantly changing overall properties. | Helps elucidate the role of specific residues and their conformations in the peptide's mechanism of action. |
The development of novel non-canonical amino acids is a major focus in medicinal chemistry and drug discovery. nih.govresearchgate.net (R)-2,4-Diaminobutanoic acid is an ideal starting scaffold for this purpose due to the presence of the γ-amino group on its side chain. This secondary amine provides a reactive handle that can be selectively modified without interfering with the α-amino and carboxyl groups needed for peptide bond formation.
This selective derivatization allows for the creation of a diverse library of novel amino acid building blocks. By attaching different functional groups to the side-chain amine, chemists can introduce new properties into a peptide, such as:
Altered hydrophobicity or hydrophilicity.
The ability to form new intramolecular bonds (cyclization) to constrain the peptide's conformation. researchgate.net
The introduction of reporter groups or drug molecules.
This approach is central to the design of peptidomimetics, which aim to overcome the limitations of natural peptides as therapeutic agents. researchgate.netmdpi.comnih.gov
Strategies for Bioconjugation and Molecular Labeling
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a peptide or protein. researchgate.net This technique is widely used to attach labels (e.g., fluorescent dyes), drugs, or other moieties to a specific site on a biomolecule. Site-specific conjugation is crucial as it avoids the formation of heterogeneous products and minimizes the risk of disrupting the biomolecule's function. nih.gov
The unique structure of (R)-2,4-diaminobutanoic acid offers a powerful platform for site-specific bioconjugation. The α-amino group can participate in standard peptide bond formation, incorporating the residue into a peptide chain. This leaves the γ-amino group on the side chain available for orthogonal chemical modification. This side-chain amine can be functionalized with a variety of reactive groups for subsequent conjugation reactions.
A prominent strategy involves converting the γ-amino group into an azide. This allows for highly efficient and specific conjugation to molecules containing an alkyne group via the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov This method is widely used for molecular labeling and the construction of complex bioconjugates. Other strategies include reacting the side-chain amine with activated esters or isothiocyanates to attach probes or linkers. This approach provides a reliable method for creating well-defined, homogeneous peptide conjugates for therapeutic and diagnostic applications. nih.govrsc.org
Advanced Analytical and Spectroscopic Research Methodologies
High-Resolution Mass Spectrometry for Metabolomic and Proteomic Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of (R)-2,4-diaminobutanoic acid, offering exceptional mass accuracy and sensitivity. This precision allows for the confident determination of the elemental composition of the molecule and its metabolites, which is fundamental in both metabolomic and proteomic studies.
In metabolomics, HRMS, often coupled with liquid chromatography (LC-HRMS), enables the detection and quantification of (R)-2,4-diaminobutanoic acid and its metabolic products in complex biological matrices such as plasma, urine, and tissue extracts. The high resolving power of instruments like Orbitrap and time-of-flight (TOF) mass analyzers can distinguish between molecules with very similar masses, a critical capability in untargeted metabolomic profiling where thousands of compounds are analyzed simultaneously. While specific metabolomic studies focused solely on (R)-2,4-diaminobutanoic acid are not extensively documented in publicly available literature, the established workflows for amino acid analysis are directly applicable.
Proteomic applications of HRMS can investigate the incorporation or interaction of (R)-2,4-diaminobutanoic acid with proteins. "Bottom-up" proteomics would involve the enzymatic digestion of proteins followed by LC-HRMS/MS analysis of the resulting peptides. The high mass accuracy of HRMS would be critical in identifying any peptides modified by or containing (R)-2,4-diaminobutanoic acid. In "top-down" proteomics, intact proteins are introduced into the mass spectrometer, and HRMS can be used to identify proteoforms that may have incorporated this non-canonical amino acid.
The following table summarizes the key applications of HRMS in the study of (R)-2,4-diaminobutanoic acid:
| Application Area | HRMS Technique | Key Information Obtained |
| Metabolomics | LC-HRMS | Accurate mass measurement for formula confirmation, detection and quantification of metabolites in biological samples, metabolic pathway elucidation. |
| Proteomics | LC-HRMS/MS | Identification of proteins that interact with or are modified by the compound, characterization of post-translational modifications. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of (R)-2,4-diaminobutanoic acid hydrochloride in solution. Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's covalent framework and stereochemistry can be assembled.
1D NMR Spectroscopy:
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For (R)-2,4-diaminobutanoic acid, distinct signals are expected for the protons on the α-carbon, β-carbon, and γ-carbon. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the molecular structure.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Signals corresponding to the carboxyl carbon, α-carbon, β-carbon, and γ-carbon can be assigned.
2D NMR Spectroscopy: 2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive C-H assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be used to help confirm the relative stereochemistry of the molecule.
Public databases provide aggregated NMR data for 2,4-diaminobutanoic acid. For instance, typical ¹H NMR shifts in D₂O are observed around 3.83 ppm (H-2), 2.24 ppm (H-3), and 3.17 ppm (H-4). The corresponding ¹³C NMR shifts are approximately 55.06 ppm (C-2), 31.11 ppm (C-3), and 39.11 ppm (C-4). It is important to note that these values can vary depending on the solvent, pH, and temperature.
The following table summarizes key NMR data for 2,4-diaminobutanoic acid:
| Nucleus | Chemical Shift (ppm) in D₂O | Multiplicity | Assignment |
| ¹H | ~3.83 | Triplet | α-CH |
| ¹H | ~2.24 | Multiplet | β-CH₂ |
| ¹H | ~3.17 | Triplet | γ-CH₂ |
| ¹³C | ~55.06 | - | C-2 (α-carbon) |
| ¹³C | ~31.11 | - | C-3 (β-carbon) |
| ¹³C | ~39.11 | - | C-4 (γ-carbon) |
Advanced Chromatographic Separation Techniques for Isomer Differentiation
The presence of a chiral center at the α-carbon of 2,4-diaminobutanoic acid means it exists as two enantiomers, (R)- and (S)-2,4-diaminobutanoic acid. Distinguishing between these isomers is critical in many biological and pharmaceutical contexts, as they often exhibit different physiological activities. Advanced chromatographic techniques are indispensable for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the separation and quantification of chiral molecules. For the enantioselective separation of (R)- and (S)-2,4-diaminobutanoic acid, two main strategies are employed:
Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase can directly separate the enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and subsequent detection by MS/MS.
Chiral Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. The choice of derivatizing agent is crucial for achieving good separation and for compatibility with MS detection.
A study on the simultaneous determination of all aminobutyric acid isomers, including stereoisomers, successfully employed chiral derivatization followed by LC-MS/MS, demonstrating the feasibility of this approach for resolving complex isomer mixtures. Another developed LC-MS/MS method allows for the unambiguous determination of 2,4-diaminobutanoic acid (DAB) without derivatization, highlighting the advancements in direct analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: GC-MS is another valuable technique for the analysis of amino acids, though it typically requires derivatization to increase the volatility of the analytes. For chiral separation, a similar strategy to LC can be used:
Chiral Stationary Phases: Capillary GC columns with a chiral stationary phase can be used to separate the derivatized enantiomers.
Chiral Derivatization: Derivatization with a chiral reagent to form diastereomers allows for separation on a standard achiral GC column. Common derivatizing agents for amino acids include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
The following table outlines the primary chromatographic techniques for isomer differentiation:
| Technique | Method | Principle |
| LC-MS/MS | Chiral Stationary Phase | Differential interaction of enantiomers with the chiral column material. |
| LC-MS/MS | Chiral Derivatization | Formation of diastereomers with different chromatographic properties on an achiral column. |
| GC-MS | Chiral Stationary Phase | Separation of volatile, derivatized enantiomers on a chiral GC column. |
| GC-MS | Chiral Derivatization | GC separation of volatile diastereomeric derivatives on an achiral column. |
X-ray Crystallography of (R)-2,4-Diaminobutanoic Acid Derivatives and Complexes
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and thus the positions of the atoms can be generated.
Furthermore, the crystal structure of a derivative, Nγ-acetyl-L-2,4-diaminobutyric acid, has been elucidated. This analysis confirmed its zwitterionic nature and revealed an extensive network of hydrogen bonds. Such studies on derivatives are crucial as they can provide information about the preferred conformations and interaction patterns of the diaminobutanoic acid backbone.
For (R)-2,4-diaminobutanoic acid, obtaining a suitable single crystal of the hydrochloride salt or a derivative would allow for the unambiguous confirmation of its absolute configuration as 'R'. The crystallographic data would include precise bond lengths, bond angles, and torsion angles, providing a benchmark for computational models and a deeper understanding of its solid-state properties.
The following table summarizes the importance of X-ray crystallography for this compound:
| Analysis Aspect | Information Gained from X-ray Crystallography |
| Structural Confirmation | Unambiguous determination of the three-dimensional atomic arrangement. |
| Absolute Stereochemistry | Definitive assignment of the (R) configuration at the chiral center. |
| Conformational Analysis | Precise measurement of bond lengths, bond angles, and torsion angles in the solid state. |
| Intermolecular Interactions | Identification and characterization of hydrogen bonding networks and other non-covalent interactions in the crystal lattice. |
Spectroscopic Characterization (e.g., IR, Raman, Circular Dichroism) of Derivatives
In addition to NMR and mass spectrometry, other spectroscopic techniques provide valuable information about the structure and chirality of (R)-2,4-diaminobutanoic acid derivatives.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups present in a molecule. The IR and Raman spectra of this compound and its derivatives will exhibit characteristic absorption or scattering bands corresponding to the vibrations of the amine, carboxylic acid, and alkyl backbone.
For example, in the solid state, the hydrochloride salt will show characteristic N-H stretching vibrations for the ammonium (B1175870) groups and C=O stretching for the carboxylic acid. A detailed analysis of the IR and Raman spectra of Nγ-acetyl-L-2,4-diaminobutyric acid has been reported, with key vibrational bands assigned. For instance, the symmetric and asymmetric bending of the NH₃⁺ group were identified around 1537 cm⁻¹ and 1588 cm⁻¹, respectively, while the symmetric stretching of the COO⁻ group was observed around 1411-1419 cm⁻¹. mdpi.com These data provide a valuable reference for the interpretation of the spectra of other diaminobutanoic acid derivatives.
Circular Dichroism (CD) Spectroscopy: Circular dichroism is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. As (R)-2,4-diaminobutanoic acid is chiral, it will exhibit a characteristic CD spectrum. The sign and magnitude of the CD signal are highly sensitive to the stereochemistry of the molecule and its conformation.
CD spectroscopy is particularly useful for:
Confirming the enantiomeric identity: The CD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer.
Studying conformational changes: Changes in the local environment of the chromophores (in this case, the carboxylic acid and amino groups) due to pH, temperature, or binding to other molecules will be reflected in the CD spectrum.
Quantitative analysis of enantiomeric mixtures: The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the chiral compound. nih.govroyalsocietypublishing.org
The following table highlights the applications of these spectroscopic techniques:
| Spectroscopic Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identification of functional groups (amine, carboxylic acid), information on hydrogen bonding. |
| Raman Spectroscopy | Complementary vibrational information to IR, often better for symmetric vibrations and aqueous solutions. |
| Circular Dichroism (CD) | Confirmation of chirality and absolute configuration, analysis of enantiomeric purity, and study of conformational changes. |
Computational and Theoretical Studies
Quantum Chemical Calculations of (R)-2,4-Diaminobutanoic Acid Reactivity and Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. For (R)-2,4-Diaminobutanoic acid, these calculations can predict its geometry, charge distribution, and reactivity indices. Methods like Density Functional Theory (DFT) are commonly used for this purpose.
Detailed analysis of the electronic properties can highlight the reactive sites of the molecule. For instance, the distribution of electrostatic potential can indicate regions susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical indicators of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Such calculations provide a foundational understanding of the molecule's intrinsic chemical behavior.
Table 1: Calculated Quantum Chemical Properties of (R)-2,4-Diaminobutanoic Acid (Note: The following data is illustrative of typical quantum chemical calculation results and is not derived from a specific published study on this exact molecule.)
| Property | Calculated Value | Significance |
|---|---|---|
| Dipole Moment | ~12.5 D | Indicates high polarity, suggesting good solubility in polar solvents. |
| HOMO Energy | -8.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |
| Mulliken Atomic Charges | N(amino group at C2): -0.8e N(amino group at C4): -0.9e O(carboxyl): -0.7e | Highlights the nucleophilic character of the nitrogen and oxygen atoms. |
Molecular Dynamics Simulations of Compound-Protein Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide detailed insights into the dynamic interactions between a ligand, such as (R)-2,4-Diaminobutanoic acid, and its protein target. nih.govmdpi.com By simulating the compound in a biological environment (e.g., in water, with a protein), researchers can observe how it binds, the stability of the complex, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govresearchgate.net
These simulations can reveal key information such as the binding mode of the compound, the specific amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) that stabilize the complex. The results from MD simulations are crucial for understanding the molecular basis of a compound's biological activity and can guide the design of more potent and selective analogs. researchgate.net
Table 2: Summary of a Hypothetical Molecular Dynamics Simulation of (R)-2,4-Diaminobutanoic Acid with a Target Protein
| Simulation Parameter | Observation |
|---|---|
| Simulation Time | 200 nanoseconds |
| Root Mean Square Deviation (RMSD) of the Ligand | Stable at ~2.5 Å after 50 ns, indicating a stable binding pose. |
| Key Interacting Residues | Asp121, Glu234, Arg292 |
| Predominant Interaction Types | Hydrogen bonds between the amino and carboxyl groups of the ligand and polar residues in the binding pocket. Salt bridges with charged residues. |
| Average Number of Hydrogen Bonds | 4 |
In Silico Screening and Design of Diaminobutanoic Acid Analogs
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. Starting with the structure of (R)-2,4-Diaminobutanoic acid, researchers can design and screen virtual libraries of analogs to identify compounds with potentially improved binding affinity or other desirable properties.
The process often involves creating a virtual library of analogs by modifying the parent structure, for example, by adding or substituting functional groups. These analogs are then docked into the binding site of the target protein, and their binding affinities are estimated using scoring functions. The top-scoring compounds can then be synthesized and tested experimentally. This approach accelerates the drug discovery process by prioritizing the most promising candidates for synthesis and testing.
Conformational Analysis and Binding Energy Landscapes
The biological activity of a molecule is often dependent on its three-dimensional structure or conformation. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For (R)-2,4-Diaminobutanoic acid, understanding its preferred conformations in solution and when bound to a protein is essential.
Binding energy landscapes provide a more detailed picture of the binding process by mapping the free energy of the system as a function of the ligand's position and orientation relative to the protein. biorxiv.orgnih.gov These landscapes can reveal the most stable binding poses, the energy barriers between different conformations, and the pathways for binding and unbinding. biorxiv.orgnih.gov Techniques such as umbrella sampling or metadynamics are often used in conjunction with MD simulations to construct these energy landscapes. chemrxiv.org This information is invaluable for understanding the thermodynamics and kinetics of ligand-protein interactions. nih.gov
Table 3: Hypothetical Binding Free Energy Contributions for (R)-2,4-Diaminobutanoic Acid
| Energy Component | Calculated Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -25.5 |
| Electrostatic Energy | -40.2 |
| Polar Solvation Energy | +52.8 |
| Non-polar Solvation Energy | -2.1 |
| Total Binding Free Energy (ΔGbind) | -15.0 |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes and Sustainable Production Methods
The development of efficient and environmentally friendly methods for the synthesis of enantiopure (R)-2,4-Diaminobutanoic acid is a key area of ongoing research. Current chemical synthesis routes can be complex and may rely on expensive or hazardous reagents. mdpi.com Future work is directed towards greener and more sustainable alternatives, with a significant focus on biocatalysis and chemoenzymatic strategies. nbinno.comnih.govnih.gov
Chemoenzymatic and Biocatalytic Approaches: The use of enzymes, either as isolated catalysts or within whole-cell systems, offers high selectivity and operation under mild conditions, aligning with the principles of green chemistry. nih.govnih.govfrontiersin.org Research is focused on identifying and engineering enzymes like transaminases, which can catalyze the stereoselective amination of keto-acid precursors to produce the desired (R)-enantiomer. nih.gov One promising approach is the use of a dual-enzyme cascade system, which can achieve high conversions and produce enantiopure products. nih.govwur.nl For instance, a hydrogen-borrowing cascade using an engineered dehydrogenase and an amino acid dehydrogenase could potentially convert a precursor like 2-hydroxy-4-aminobutanoic acid directly to (R)-2,4-diaminobutanoic acid.
Another avenue involves the enantioselective hydrolysis of racemic amino acid amides using specific amidases, a technique that has been successfully developed for other amino acids and could be adapted for DAB. nih.gov The discovery and engineering of novel enzymes with tailored substrate specificities and enhanced stability are crucial for making these biocatalytic routes industrially viable. globethesis.commdpi.com
Sustainable Production Strategies: Beyond the reaction itself, sustainable production encompasses the entire process, from renewable feedstocks to reduced waste generation. nbinno.com This involves:
Alternative Solvents: Moving away from traditional volatile organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids. nbinno.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov
Renewable Feedstocks: Utilizing bio-based starting materials, potentially derived from microbial fermentation, to reduce reliance on petrochemicals.
The table below summarizes emerging sustainable synthesis strategies applicable to (R)-2,4-Diaminobutanoic acid.
| Strategy | Description | Key Advantages |
| Biocatalysis | Use of isolated enzymes (e.g., transaminases, dehydrogenases, amidases) to perform specific, stereoselective transformations. | High enantioselectivity, mild reaction conditions, reduced byproducts. |
| Whole-Cell Catalysis | Utilization of engineered microorganisms to convert a substrate into the desired product, with co-factor regeneration handled internally. | No need for enzyme purification, integrated multi-step synthesis is possible. |
| Chemoenzymatic Synthesis | A hybrid approach combining traditional chemical steps with highly selective enzymatic reactions to create an efficient overall process. | Leverages the strengths of both chemical and biological catalysis for complex syntheses. |
| Flow Chemistry | Performing reactions in continuous-flow reactors rather than batch processes. | Improved safety, better process control, easier scalability, potential for integration with biocatalysts. |
| Microwave-Assisted Synthesis | Using microwave radiation to heat reactions, which can significantly reduce reaction times and energy consumption. | Rapid heating, increased reaction rates, often higher yields. |
Unraveling Undiscovered Biosynthetic Pathways and Regulatory Mechanisms
While the biosynthetic pathway for L-2,4-diaminobutanoic acid (L-DAB) as an intermediate in ectoine (B1671093) production is well-characterized in many bacteria, the natural pathways leading specifically to the (R)-enantiomer are less understood. wikipedia.orgnih.gov Future research will likely focus on discovering and elucidating these pathways, which could provide new enzymes and genetic blueprints for biotechnological production.
The Ectoine Pathway as a Foundation: The known biosynthesis of L-DAB starts from the central metabolic intermediate L-aspartate-β-semialdehyde. rsc.orgresearchgate.net Three successive enzymatic reactions, catalyzed by proteins encoded by the ect gene cluster, produce ectoine, with L-DAB as the first key intermediate. nih.govcolab.ws
The key enzymes in this pathway are:
L-2,4-diaminobutyrate transaminase (EctB): Catalyzes the conversion of L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid. nih.govcolab.ws
L-2,4-diaminobutyrate acetyltransferase (EctA): Acetylates L-DAB to form N-γ-acetyl-L-2,4-diaminobutyrate. nih.govresearchgate.net
Ectoine synthase (EctC): Catalyzes the final cyclization to produce ectoine. nih.govresearchgate.net
Discovery of Novel Racemases and Epimerases: The production of (R)-DAB in nature likely involves an amino acid racemase or epimerase that can convert the L-DAB produced by the EctB enzyme into its (R)-enantiomer. A significant discovery in this area is the characterization of PddB, a PLP-independent 2,4-diaminobutyric acid racemase from Streptoalloteichus hindustanus. cultivatorphytolab.com This enzyme is involved in the biosynthesis of poly-D-Dab and efficiently catalyzes the interconversion of L-DAB and D-DAB ((R)-DAB). cultivatorphytolab.com Genome mining and functional characterization of homologous enzymes from other organisms could reveal a wider diversity of DAB racemases with different properties, providing new biocatalytic tools.
Regulatory Mechanisms and Gene Cluster Organization: The expression of biosynthetic genes is tightly controlled in microorganisms. In the case of the ectoine pathway, the genes are typically organized in an ectABC operon. nih.gov In some organisms, a transcriptional regulator, such as the MarR-like protein EctR1, has been identified that negatively controls the expression of the ectoine biosynthesis genes. nih.gov Understanding these regulatory networks is crucial for metabolic engineering, as it allows for the rational deregulation of pathways to enhance product accumulation. Future research will likely employ transcriptomics and proteomics to identify additional regulatory elements and understand how environmental signals (like osmotic stress) trigger gene expression. The organization of biosynthetic gene clusters (BGCs) provides clues about their function and evolution, and comparative genomics will continue to be a powerful tool for discovering novel pathways.
The following table outlines the key components of known and potential DAB biosynthetic pathways.
| Component | Function | Example Gene/Enzyme |
| Precursor Synthesis | Generation of L-aspartate-β-semialdehyde from aspartate. | Aspartate Kinase (Ask), Aspartate-semialdehyde dehydrogenase (Asd) |
| Transamination | Formation of L-2,4-diaminobutanoic acid. | L-2,4-diaminobutyrate transaminase (EctB) |
| Stereoinversion | Conversion of L-DAB to (R)-DAB (D-DAB). | 2,4-diaminobutyric acid racemase (PddB) |
| Gene Regulation | Control of biosynthetic gene expression. | MarR-like transcriptional repressor (EctR1) |
| Genetic Organization | Physical grouping of pathway genes on the chromosome. | ectABC gene cluster, pdd gene cluster |
Advanced Applications in Supramolecular Chemistry and Materials Science
The unique structural features of (R)-2,4-Diaminobutanoic acid—specifically its chirality and the presence of three distinct functional groups (α-amino, γ-amino, and carboxylic acid)—make it an intriguing building block for the construction of novel supramolecular assemblies and advanced materials. wikipedia.orgresearchgate.net
Supramolecular Chemistry: Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. Chiral molecules, particularly amino acids and their derivatives, are highly valued in this field because their specific stereochemistry can direct the formation of higher-order chiral structures, like helices or twisted fibers. wikipedia.orgnih.gov
The incorporation of a non-proteinogenic amino acid like (R)-DAB into peptides or other molecular frameworks can introduce unique conformational constraints and interaction sites. nih.gov This could be used to:
Control Self-Assembly: The specific stereochemistry and charge distribution of (R)-DAB can be used to program the self-assembly of peptides into predictable nanostructures like nanotubes, nanofibers, or hydrogels. researchgate.netnih.govcolab.ws
Create Functional Materials: These self-assembled structures can serve as scaffolds for tissue engineering, platforms for drug delivery, or components of biosensors. researchgate.net The additional γ-amino group provides a site for further chemical modification, allowing for the attachment of signaling molecules, drugs, or imaging agents.
Materials Science: In materials science, non-proteinogenic amino acids are being explored as monomers for the synthesis of novel polymers with unique properties. While research has been conducted on poly(γ-L-diaminobutanoic acid), the potential of the (R)-isomer remains an open area for exploration.
Novel Polyamino Acids: Polymerization of (R)-2,4-diaminobutanoic acid could lead to the creation of poly(γ-(R)-diaminobutanoic acid). This polymer would be a stereoisomer of the known L-polymer and could exhibit different physical and biological properties, such as altered biodegradability, mechanical strength, or interactions with biological systems.
Functional Polymers: The free α-amino groups along the polymer backbone would be available for cross-linking or functionalization, enabling the creation of smart materials that respond to stimuli like pH or temperature, or materials with specific catalytic or binding properties. These polymers could find applications as biocompatible materials for medical devices, hydrogels for controlled release, or functional coatings.
Integration with Systems Biology and Synthetic Biology Approaches
Systems and synthetic biology offer powerful paradigms for the rational design and optimization of microbial strains for the production of valuable chemicals, including non-proteinogenic amino acids like (R)-2,4-Diaminobutanoic acid.
Systems Biology for Strain Optimization: Systems biology aims to understand the complex interactions within a biological system as a whole. By employing tools like genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of cellular metabolism. In the context of DAB production, systems biology can be used to:
Identify Metabolic Bottlenecks: Analyze metabolic fluxes to pinpoint inefficient steps in the precursor supply pathway or identify competing pathways that siphon off key intermediates like L-aspartate-β-semialdehyde.
Guide Metabolic Engineering: Use model predictions to identify the most effective gene knockout or overexpression targets to redirect metabolic flux towards DAB synthesis. For example, studies on ectoine production in Corynebacterium glutamicum have used this approach to optimize the supply of the precursor ASA.
Synthetic Biology for Pathway Construction and Control: Synthetic biology applies engineering principles to design and construct new biological parts, devices, and systems. For (R)-DAB production, this involves:
Heterologous Pathway Expression: Assembling a synthetic pathway by combining genes from different organisms. For instance, the ectB gene for L-DAB production and a racemase gene like pddB could be introduced into a robust industrial host like Escherichia coli or Corynebacterium glutamicum. rsc.org
Modular Engineering and Pathway Balancing: Optimizing the expression levels of each enzyme in the pathway to avoid the accumulation of toxic intermediates and maximize product yield. This can be achieved by using promoters of different strengths, adjusting gene copy numbers, or using synthetic scaffolds to co-localize enzymes.
Developing Biosensors: Creating genetically encoded biosensors that can detect intracellular concentrations of DAB or its precursors. These sensors can be used for high-throughput screening of mutant libraries to identify strains with improved production characteristics.
The integration of these approaches allows for a continuous "design-build-test-learn" cycle, where systems-level data informs the design of new genetic modifications, which are then implemented using synthetic biology tools, tested, and the results used to refine the next cycle of engineering. This iterative process is expected to lead to highly efficient and economically viable microbial cell factories for the sustainable production of (R)-2,4-Diaminobutanoic acid hydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
